N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a nitro group (-NO2), and a pyrimidine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the pyrimidine ring. The electron-withdrawing nitro group could have a significant effect on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the nitro group, which is a strong electron-withdrawing group, and the amide group, which can participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives have been extensively studied for their synthesis and structural characteristics. Notably, the molecular structure of a closely related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was examined through single-crystal X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions within the crystal lattice (Rajarajeswari, Kumar, & Katrahalli, 2020). This analysis highlighted the importance of hydrogen bonding in stabilizing the molecular structure and emphasized the potential of the compound's framework in drug design due to its structural features.
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal properties of derivatives of this compound. Zamaraeva et al. (2015) synthesized 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and confirmed their structures through spectroscopy and mass spectrometry. These compounds exhibited notable antifungal activity against Candida Albicans (Zamaraeva et al., 2015). Gein et al. (2013) synthesized N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with significant antimicrobial properties, emphasizing the therapeutic potential of these compounds in combating infections (Gein et al., 2013).
Antidiabetic and Anticancer Properties
The compound's derivatives have been investigated for their potential antidiabetic and anticancer activities. Lalpara et al. (2021) synthesized a series of compounds structurally similar to our compound of interest and evaluated their antidiabetic activity through the α-amylase inhibition assay, indicating potential applications in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Moreover, Verma and Verma (2022) synthesized derivatives that exhibited promising anticancer activity against HeLa cervical cancer cell lines, further underscoring the compound's relevance in medicinal chemistry (Verma & Verma, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-7-15(10-12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-5-8-16(9-6-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVDBWFZJRVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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